meta-topolin meta-topolin meta-Topolin is a cytokinin that has been found in Populus canadensis. It increases root and shoot growth of A. polyphylla when used at concentrations ranging from 0.5 to 15 µM. meta-Topolin (5 µM) also increases soybean mean callus yield.
meta-Topolin is an aromatic cytokinin, first isolated from leaves of Populus x robusta. Cytokinins (CTKs) are a class of growth-regulating hormones involved in various physiological and developmental processes.  In comparison with other cytokinins, the metabolism of meta-Topolin is similar. Meta-Topolin may undergo ribosylation at position 9 without a significant effect on the activity, just as zeatin and BAP.
Brand Name: Vulcanchem
CAS No.: 75737-38-1
VCID: VC0005821
InChI: InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
SMILES: C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

meta-topolin

CAS No.: 75737-38-1

Cat. No.: VC0005821

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

meta-topolin - 75737-38-1

Specification

Description meta-Topolin is a cytokinin that has been found in Populus canadensis. It increases root and shoot growth of A. polyphylla when used at concentrations ranging from 0.5 to 15 µM. meta-Topolin (5 µM) also increases soybean mean callus yield.
meta-Topolin is an aromatic cytokinin, first isolated from leaves of Populus x robusta. Cytokinins (CTKs) are a class of growth-regulating hormones involved in various physiological and developmental processes.  In comparison with other cytokinins, the metabolism of meta-Topolin is similar. Meta-Topolin may undergo ribosylation at position 9 without a significant effect on the activity, just as zeatin and BAP.
CAS No. 75737-38-1
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 3-[(7H-purin-6-ylamino)methyl]phenol
Standard InChI InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Standard InChI Key BUDWTFCZGZYQHZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3
Canonical SMILES C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3
Appearance White to off-white solidPurity:≥98% by HPLC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator